
Opipramol-d4
Descripción general
Descripción
Opipramol-d4 is a deuterium-labeled derivative of Opipramol, a tricyclic antidepressant. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the parent compound, Opipramol .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
The incorporation of deuterium into opipramol alters its pharmacokinetic properties, which can lead to improved bioavailability and altered metabolic pathways. Studies indicate that deuterated compounds may exhibit different absorption rates and half-lives compared to their non-deuterated counterparts. This characteristic is particularly useful for understanding the drug's behavior in vivo during clinical trials .
Key Findings:
- Deuteration can influence the pharmacokinetics of drugs, potentially resulting in enhanced efficacy and reduced side effects .
- This compound is metabolized primarily through the CYP2D6 isoenzyme, similar to its parent compound.
Clinical Applications
Opipramol has been investigated for its efficacy in treating various psychiatric disorders, including anxiety and sleep disturbances. A notable study involved administering opipramol to patients with severe sleep bruxism, demonstrating significant reductions in bruxism episodes after an 8-week treatment period .
Case Study Summary:
- Participants: 19 individuals diagnosed with severe sleep bruxism.
- Treatment: 100 mg of opipramol administered nightly for 8 weeks.
- Results: A reduction in bruxism episodes was observed in 78.85% of participants, with minimal side effects reported .
Biochemical Mechanisms
This compound acts primarily as a sigma receptor agonist, which differentiates it from traditional tricyclic antidepressants that typically inhibit monoamine reuptake. This unique mechanism contributes to its anxiolytic and mood-enhancing effects without the common side effects associated with other antidepressants .
Mechanistic Insights:
- Sigma Receptor Interaction: this compound's interaction with sigma receptors leads to modulation of neurotransmitter systems involved in mood regulation.
- Cellular Effects: The compound influences various cellular processes, including gene expression and signaling pathways related to anxiety and depression .
Research Findings Table
Mecanismo De Acción
Target of Action
Opipramol-d4, a deuterium-labeled derivative of Opipramol , primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including depression and anxiety . Among antidepressants, Opipramol is unique in its primary action as a SIGMAR1 agonist .
Mode of Action
This compound interacts with its sigma receptor targets, leading to a series of changes in the cell. It is said to have a biphasic action , with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later . Hence, it is an anxiolytic with an antidepressant component. After sub-chronic treatment with Opipramol, σ2 receptors are significantly downregulated, but σ1 receptors are not .
Biochemical Pathways
It is known that opipramol is partially metabolized in the liver to deshydroxyethylopipramol
Pharmacokinetics
Opipramol, the parent compound of this compound, is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The compound is 91% protein-bound and is metabolized via CYP2D6 . The elimination half-life is between 6 and 11 hours, and it is excreted in the urine (70%) and feces (10%)
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with sigma receptors. This interaction leads to a decrease in tension, anxiety, and insomnia, followed by an improvement in mood . .
Análisis Bioquímico
Biochemical Properties
Opipramol-d4 interacts with various enzymes and proteins. It is primarily metabolized by the CYP2D6 isoenzyme . The dopamine D4 receptor, which has biochemical and signaling properties, is one of the key proteins it interacts with . The interactions of this compound with these biomolecules are crucial in its role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a biphasic action, with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It does not inhibit monoamine reuptake like most other tricyclic antidepressants, but instead acts primarily as a SIGMAR1 agonist . This unique mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that Opipramol has proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . This could also include any effects on metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Opipramol-d4 involves the incorporation of deuterium into the molecular structure of Opipramol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Opipramol-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects but different molecular targets.
Imipramine: A tricyclic antidepressant that acts primarily as a monoamine reuptake inhibitor.
Clomipramine: A tricyclic antidepressant with a similar structure but different pharmacokinetic properties
Uniqueness
Opipramol-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .
Actividad Biológica
Opipramol-d4, a deuterated analog of the atypical tricyclic antidepressant opipramol, is primarily recognized for its role as a sigma receptor agonist. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the management of anxiety disorders and sleep disturbances. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 1215716-70-3 |
Molecular Formula | C23H25D4N3O |
Molecular Weight | 367.5 g/mol |
Density | 1.129 g/cm³ |
Melting Point | 100-101°C |
Boiling Point | 555.1°C at 760 mmHg |
Flash Point | 290.5°C |
This compound acts primarily as a sigma (σ) receptor agonist with a Ki value of approximately 50 nM, indicating its potent interaction with sigma recognition sites . This mechanism is crucial for its effects on neurotransmitter systems, particularly in modulating dopaminergic activity.
Anxiety and Sleep Disorders
Recent studies have highlighted the effectiveness of opipramol in managing sleep bruxism (SB), a condition characterized by involuntary teeth grinding during sleep. A controlled case series involving 19 participants demonstrated that a single 100 mg dose of opipramol at bedtime significantly reduced SB episodes. The study reported a decrease in all measured parameters of SB in 78.85% of participants after an 8-week treatment period .
Dopaminergic Activity
In vivo studies have shown that this compound increases dopamine release in animal models. For instance, intraperitoneal administration of opipramol at doses ranging from 5 to 50 mg/kg resulted in elevated levels of dopamine metabolites (DOPAC and HVA) in the striatum without altering steady-state dopamine levels . This indicates a potential role for this compound in enhancing dopaminergic signaling.
Case Studies
- Effectiveness in Sleep Bruxism
- Dopamine Release Study
Summary of Findings
The biological activity of this compound reveals its potential as a therapeutic agent for anxiety-related disorders and sleep disturbances. Its mechanism as a sigma receptor agonist underpins its pharmacological effects, particularly regarding dopaminergic modulation.
Key Research Highlights
- Reduction in Sleep Bruxism : Significant effectiveness noted with minimal side effects.
- Dopaminergic Modulation : Evidence of increased dopamine metabolism supports its potential use in treating disorders related to dopaminergic dysregulation.
Propiedades
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.